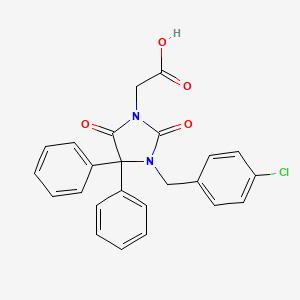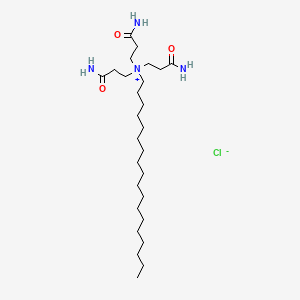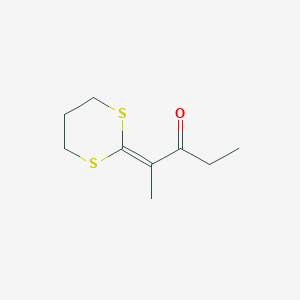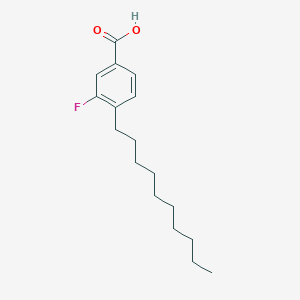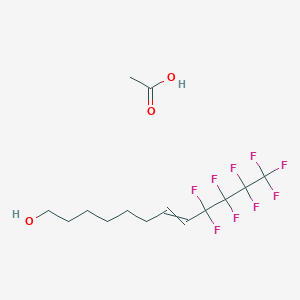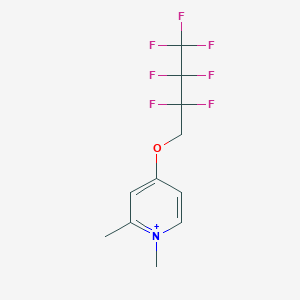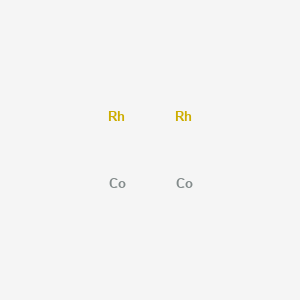
cobalt;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt (Co) and rhodium (Rh) belong to Group 9 of the periodic table. These transition metals exhibit unique properties and find applications in various fields.
-
Cobalt (Co): : Cobalt is a lustrous, hard metal with a silvery-gray appearance. It has a high melting point and is ferromagnetic. Cobalt is commonly used in alloys (such as cobalt-chromium alloys) for their strength, corrosion resistance, and heat resistance. It also plays a crucial role in vitamin B12, essential for human health.
-
Rhodium (Rh): : Rhodium is a rare and precious metal known for its brilliant white color and exceptional resistance to corrosion. It is often used as a coating for jewelry, electrical contacts, and mirrors. Rhodium catalysts are essential in industrial processes, including hydroformylation (oxo synthesis) and catalytic converters in automobiles .
Preparation Methods
Cobalt::
Synthetic Routes: Cobalt can be obtained from cobalt ores (such as cobaltite or erythrite) through hydrometallurgical or pyrometallurgical processes.
Reaction Conditions: Reduction of cobalt compounds (e.g., cobalt oxide or cobalt chloride) using hydrogen gas or carbon monoxide.
Industrial Production: Cobalt is produced as a byproduct during nickel and copper mining.
Synthetic Routes: Rhodium is primarily obtained from platinum ores (as a minor component) through complex refining processes.
Reaction Conditions: Reduction of rhodium compounds (e.g., rhodium chloride) using hydrogen gas.
Industrial Production: Rhodium is scarce and expensive, mainly used in specialized applications.
Chemical Reactions Analysis
Cobalt::
Reactions: Cobalt undergoes various reactions, including oxidation, reduction, and complexation.
Common Reagents: Cobalt salts (e.g., cobalt chloride), reducing agents (such as hydrogen), and ligands (e.g., ethylenediamine).
Major Products: Cobalt forms coordination complexes, cobalt(II) and cobalt(III) compounds.
Reactions: Rhodium participates in redox reactions, catalyzing hydroformylation (addition of CO and H₂ to alkenes) and other organic transformations.
Common Reagents: Rhodium catalysts (e.g., Wilkinson’s catalyst) and carbon monoxide.
Major Products: Aldehydes and aldehyde derivatives.
Scientific Research Applications
Cobalt: Cobalt-based compounds are studied for their magnetic properties, medical imaging (MRI contrast agents), and battery technology.
Rhodium: Rhodium catalysts play a crucial role in organic synthesis, pharmaceuticals, and fine chemical production.
Mechanism of Action
Cobalt: Cobalt ions interact with enzymes and proteins, affecting cellular processes.
Rhodium: Rhodium catalysts facilitate specific reactions by coordinating with substrates and intermediates.
Comparison with Similar Compounds
- Cobalt and rhodium are unique due to their scarcity and distinct properties.
Similar Compounds: Other Group 9 elements include iridium (Ir) and meitnerium (Mt), but their applications differ significantly.
Properties
CAS No. |
154104-29-7 |
|---|---|
Molecular Formula |
Co2Rh2 |
Molecular Weight |
323.6774 g/mol |
IUPAC Name |
cobalt;rhodium |
InChI |
InChI=1S/2Co.2Rh |
InChI Key |
ICDDNNQAERBYBX-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


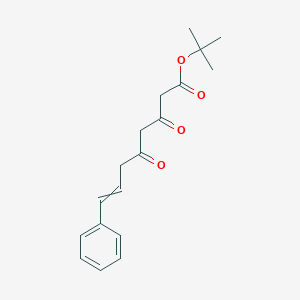
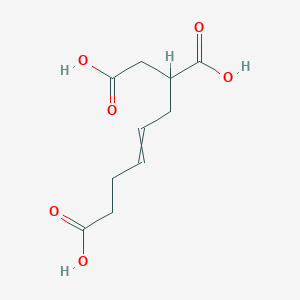
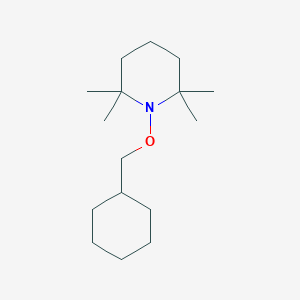
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
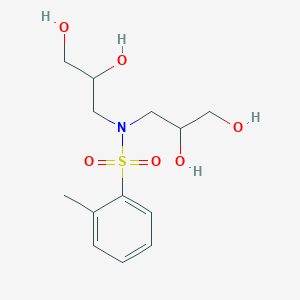
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
